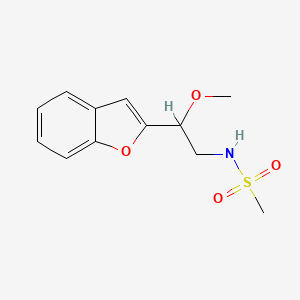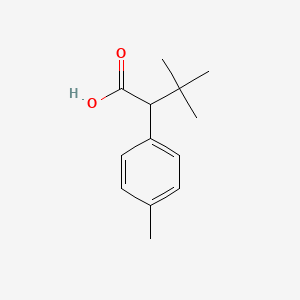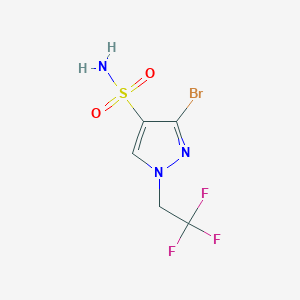
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2,3-dihydro-1H-indole-1-(2-oxolan-2-ylmethyl) and is a derivative of indole. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to have antiviral properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole in lab experiments is its potential applications in various fields. This compound can be used in medicinal chemistry, organic electronics, and other areas. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole. One area of research is to investigate its potential applications in the field of organic electronics. Another area of research is to investigate its mechanism of action and potential applications as an antiviral agent. Additionally, more research is needed to fully understand the potential applications of this compound in medicinal chemistry.
Synthesis Methods
The synthesis of 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole has been achieved using various methods. One of the most commonly used methods involves the reaction of indole with 2-(bromomethyl)tetrahydrofuran in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole. Other methods involve the use of different starting materials and reagents such as 2-(chloromethyl)oxirane and sodium hydride.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an antiviral agent. In addition, this compound has been studied for its potential application in the field of organic electronics.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6,12H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUUGYWAXZLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)



![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)
![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)

![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)